molecular formula C19H20ClN5O3 B2570310 3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919042-09-4

3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2570310
CAS No.: 919042-09-4
M. Wt: 401.85
InChI Key: KQYSAIWOYAIOCN-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazopurine-2,4-dione . It is a versatile chemical compound utilized in diverse scientific research for its vast applications and potential breakthroughs.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources.


Physical and Chemical Properties Analysis

The specific physical and chemical properties of this compound are not detailed in the available resources.

Scientific Research Applications

Antiviral Activity

A study by Kim et al. (1978) on imidazo[1,2-a]-s-triazine nucleosides, which share structural similarities with the specified compound, focused on their synthesis and antiviral activity. The research reported moderate rhinovirus activity for several derivatives at non-toxic dosage levels, highlighting the potential of such compounds in antiviral applications (Kim et al., 1978).

A3 Adenosine Receptor Antagonism

Baraldi et al. (2008) extended structure-activity relationship (SAR) studies on imidazo[2,1-f]purinones, identifying them as potent and selective A(3) adenosine receptor antagonists. This work provides insights into the therapeutic potential of these compounds in modulating adenosine receptor activity (Baraldi et al., 2008).

Mechanism of Action

This compound is studied for its antidepressant-like activity. It acts as a partial agonist at the serotonin 5-HT1A receptor . The intrinsic activity at different signaling pathways coupled to this receptor, along with its antidepressant-like and pharmacokinetic properties, have been studied in animal models through in vitro and in vivo experiments .

Safety and Hazards

This compound has been studied for its safety profile. It does not show anticholinergic properties, but after repeated administration, it induces weak sedation and lipid metabolism disturbances without affecting serum glucose level . The α1-adrenolytic effect of a similar compound is responsible for decreased systolic blood pressure .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(2-hydroxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-11-12(2)25-15-16(21-18(25)23(11)8-9-26)22(3)19(28)24(17(15)27)10-13-4-6-14(20)7-5-13/h4-7,26H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYSAIWOYAIOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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